molecular formula C9H13IN2O B3395457 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide CAS No. 58287-38-0

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide

Cat. No.: B3395457
CAS No.: 58287-38-0
M. Wt: 292.12 g/mol
InChI Key: QMGVHSXOTMLAKU-UHFFFAOYSA-M
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Description

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a dimethylcarbamoyl group attached to the nitrogen atom of the pyridinium ring, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the dimethylcarbamoyl chloride. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridinium ring attacks the carbonyl carbon of the dimethylcarbamoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess dimethylcarbamoyl chloride and a suitable base, such as triethylamine, can help drive the reaction to completion and improve yields. The product is typically purified by recrystallization from a suitable solvent, such as ethanol or acetone.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or thiols, to form substituted products.

    Reduction: The dimethylcarbamoyl group can be reduced to a dimethylamine group using reducing agents such as lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridinium salts.

    Reduction: 3-(Dimethylamino)-1-methylpyridinium iodide.

    Oxidation: Pyridinium N-oxide derivatives.

Scientific Research Applications

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)-1-methylpyridinium iodide involves its interaction with nucleophilic sites on target molecules. The dimethylcarbamoyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to the modification of the target molecule’s structure and function, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridinium iodide: Lacks the dimethylcarbamoyl group, making it less reactive in nucleophilic substitution reactions.

    3-(Dimethylcarbamoyl)pyridine: Similar structure but without the methyl group on the nitrogen atom, affecting its reactivity and solubility.

    N,N-Dimethylcarbamoyl chloride: Used as a reagent for introducing the dimethylcarbamoyl group but lacks the pyridinium ring.

Uniqueness

3-(Dimethylcarbamoyl)-1-methylpyridinium iodide is unique due to the presence of both the dimethylcarbamoyl group and the pyridinium ring, which confer distinct reactivity and solubility properties. This combination makes it a valuable reagent in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

N,N,1-trimethylpyridin-1-ium-3-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O.HI/c1-10(2)9(12)8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGVHSXOTMLAKU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10638171
Record name 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58287-38-0
Record name Pyridinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Dimethylcarbamoyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10638171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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